![molecular formula C11H13Cl2NO4S B5851447 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)
4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine
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Overview
Description
4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine, also known as DMSO2-Morpholine, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonyl-containing morpholine derivative that has been found to have potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline is not yet fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline may lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline exhibits potent anticancer activity against various cancer cell lines, including breast, lung, ovarian, and prostate cancer cells. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline has been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline in lab experiments is its potency and selectivity against cancer cells. Additionally, it has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for the research and development of 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline. Firstly, further studies are needed to elucidate its exact mechanism of action and to identify potential targets for its therapeutic activity. Additionally, studies are needed to evaluate its efficacy and safety in vivo and to optimize its pharmacokinetic properties. Furthermore, there is a need for the development of more efficient and scalable synthesis methods for 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline, which may enable its widespread use in research and potential clinical applications. Finally, the potential of 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline as a therapeutic agent for other diseases beyond cancer should also be explored.
In conclusion, 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline is a promising compound that has shown potential as a therapeutic agent in the field of medicinal chemistry. Its potent anticancer activity, low toxicity towards normal cells, and selectivity make it a promising candidate for further development. Further research is needed to elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its efficacy and safety in vivo.
Synthesis Methods
The synthesis of 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline involves the reaction of 2,4-dichloro-5-methoxybenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with dimethyl sulfoxide (DMSO) to yield the final product. The reaction scheme is shown below:
Scientific Research Applications
4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline has been used in scientific research for various purposes, including as a reagent in organic synthesis, as a probe for protein-ligand interactions, and as a potential therapeutic agent. One of the most significant applications of 4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholineline is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines.
properties
IUPAC Name |
4-(2,4-dichloro-5-methoxyphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-17-10-7-11(9(13)6-8(10)12)19(15,16)14-2-4-18-5-3-14/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQLMSYQCJORRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichloro-5-methoxyphenyl)sulfonylmorpholine |
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